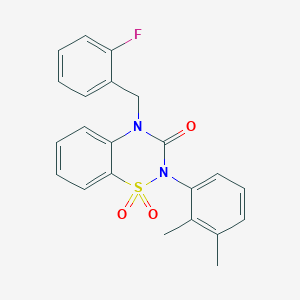

![molecular formula C24H19ClN4O2 B2938992 2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1189651-91-9](/img/structure/B2938992.png)

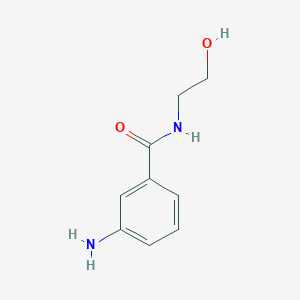

2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione” is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by FTIR, 1H NMR and 13C NMR, as well as elemental analyses . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives include aromatic nucleophilic substitution . Elemental analysis was performed by the Dumas–Pregl method using combustion (N), Korshun–Klimova method using combustion and weighing (C, H), and Abrahamyan procedure using combustion and titration (Cl, S) .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazoline derivatives are characterized by FTIR, 1H NMR and 13C NMR, as well as elemental analyses .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The triazoloquinazoline derivatives, including our compound of interest, have been studied for their anticancer properties. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines. For instance, some derivatives have demonstrated cytotoxic activity comparable to that of doxorubicin, a well-known anticancer drug . The ability to induce apoptosis and inhibit cell growth makes these compounds valuable in cancer research, particularly in the development of new chemotherapy agents.

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of cancers due to their role in regulating cell signaling pathways. The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are involved in cell proliferation and angiogenesis, making them significant targets for anticancer drugs. The compound’s dual inhibitory action could lead to the development of novel treatments for cancers with aberrant c-Met/VEGFR-2 signaling.

Antiproliferative Effects

The antiproliferative activities of triazoloquinazoline derivatives against various cell lines have been a subject of research. These compounds, including our compound of interest, have shown satisfactory activity in vitro, suggesting their potential use in preventing the spread of cancer cells . The ability to halt cell division is a critical aspect of cancer treatment, and these compounds could contribute significantly to this field.

Molecular Docking and Dynamics

Molecular docking and dynamics simulations are essential tools in drug discovery. They provide insights into how a compound interacts with its target at the molecular level. The compound has been studied using these methods to understand its binding affinity and mechanism of action . This information is vital for optimizing the compound’s structure to improve its efficacy as a drug candidate.

Hemolytic Toxicity Evaluation

Evaluating the hemolytic toxicity of new compounds is crucial in determining their safety for therapeutic use. The compound has been assessed for its hemolytic effects, and it has shown low toxicity . This is an encouraging sign for its further development, as it suggests the compound may have fewer side effects when used in a clinical setting.

Gene Expression Modulation

The compound’s impact on gene expression, particularly the genes involved in cancer cell growth and survival, is another area of application. Studies have indicated that the compound can inhibit the expression of c-Met and VEGFR-2, which are critical for cancer cell viability . Modulating the expression of these genes could lead to new approaches in cancer therapy, especially for tumors that are resistant to current treatments.

Wirkmechanismus

Target of Action

Similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been shown to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

This involves the compound binding to the active site of the kinase, preventing the natural substrate from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of c-Met/VEGFR-2 kinases affects multiple biochemical pathways. c-Met is involved in the HGF/c-Met signaling pathway, which regulates cell growth and differentiation . VEGFR-2 is a major player in the VEGF signaling pathway, which is crucial for angiogenesis . Inhibition of these kinases can therefore disrupt these pathways, leading to reduced cell proliferation and angiogenesis .

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antiproliferative activities . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . This suggests that these compounds may have good bioavailability and effective distribution within the body.

Result of Action

The result of the compound’s action would likely be a reduction in cell proliferation and angiogenesis due to the inhibition of c-Met/VEGFR-2 kinases . This could potentially lead to a decrease in tumor growth in cancerous cells .

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-a]quinazoline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . Therefore, there is potential for further exploration and optimization of these compounds for various applications, including as potential antiviral and antimicrobial agents .

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2/c25-20-12-6-4-10-18(20)16-28-24(31)29-21-13-7-5-11-19(21)22(30)27(23(29)26-28)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEGFJOJZXKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

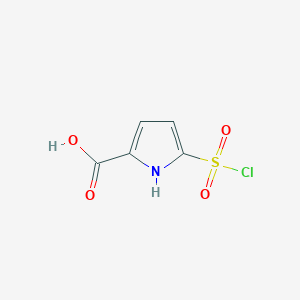

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)

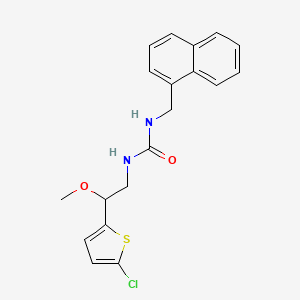

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)

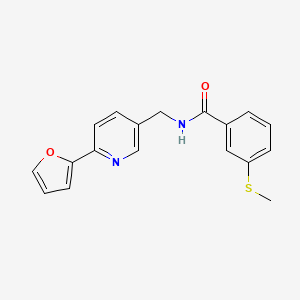

![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)

![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)

amine](/img/structure/B2938931.png)